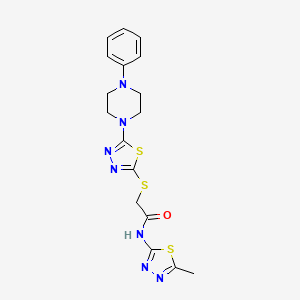![molecular formula C9H9ClN2O3 B2429821 Methyl-6-Hydroxy-1H-pyrrolo[2,3-b]pyridin-2-carboxylat-Hydrochlorid CAS No. 2228465-53-8](/img/structure/B2429821.png)
Methyl-6-Hydroxy-1H-pyrrolo[2,3-b]pyridin-2-carboxylat-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Wissenschaftliche Forschungsanwendungen
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
Target of Action
The primary target of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The inhibition of FGFRs by this compound disrupts these processes, potentially leading to the inhibition of cell proliferation and migration .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. Key among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . Disruption of these pathways can lead to the inhibition of these processes .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis . It has also been observed to significantly inhibit the migration and invasion of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-6-methylpyridine with carboxylic acids to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: This compound shares a similar core structure but lacks the hydroxyl group at the 6-position.
2-Hydroxy-6-methylpyridine: This compound is structurally related but lacks the carboxylate and pyrrolo[2,3-b]pyridine core.
Uniqueness
Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 6-position and the carboxylate group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for drug design and synthesis .
Eigenschaften
IUPAC Name |
methyl 6-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c1-14-9(13)6-4-5-2-3-7(12)11-8(5)10-6;/h2-4H,1H3,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSWPHGBPPXSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)NC(=O)C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228465-53-8 |
Source


|
| Record name | methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2429738.png)
![(E)-N-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2429739.png)

![8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429742.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3As,7aS)-1-[(1R)-1-(3-ethyl-3-hydroxypentoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B2429744.png)

![2-[4-(3,5-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2429749.png)
![1-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2429750.png)
![Methyl 5,8-dioxo-7-[2-(2-pyridinyl)ethyl]hexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2429751.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2429755.png)
![Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate](/img/structure/B2429759.png)

